Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate
Description
Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a tetrahydrofuran-3-yloxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₃BrO₄, with a molecular weight of 301.14 g/mol. The tetrahydrofuran (THF) ether linkage may improve solubility in polar organic solvents compared to simpler alkyl or aryl ethers.
Properties
IUPAC Name |
methyl 3-bromo-4-(oxolan-3-yloxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-15-12(14)8-2-3-11(10(13)6-8)17-9-4-5-16-7-9/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMPONVZROJQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2CCOC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 4-hydroxybenzoic acid, followed by the reaction with tetrahydrofuran under acidic conditions to form the tetrahydrofuran-3-yl ether. The final step involves esterification with methanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzoate ester group can be reduced to the corresponding alcohol, or oxidized to the carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and methanol.
Scientific Research Applications
Chemistry
Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate serves as a valuable building block in synthetic organic chemistry. It is utilized in the synthesis of more complex organic molecules and as a reagent in various organic reactions, including:
- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.
- Oxidation Reactions : The tetrahydrofuran group can be oxidized to yield different functional groups.
Biology
In biological research, this compound is used to study enzyme inhibition and cellular processes. Its applications include:
- Enzyme Inhibition Studies : It acts as a probe to understand the mechanisms of enzyme interactions.
- Biochemical Assays : Used for studying various biochemical pathways and enzyme functions.
Medicine
The compound is being investigated for its potential pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest it may have activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).
- Pharmaceutical Synthesis : It serves as a precursor for developing new therapeutic agents.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals.
Case Studies
Recent studies have demonstrated the compound's effectiveness in addressing antibiotic resistance:
Study on MRSA
A study indicated that derivatives of methyl 3-bromo-4-((tetrahydrofuran-3-yloxy)benzoate) exhibited significant activity against MRSA strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics like linezolid, showcasing its potential as an antimicrobial agent.
Enzyme Interaction Studies
Research has shown that this compound effectively inhibits certain enzymes involved in bacterial virulence, suggesting a dual role as both an antimicrobial agent and an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its interactions with molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (301.14 g/mol) is lighter than the triazine analog in (567.36 g/mol), suggesting better diffusivity in synthetic matrices. The THF group increases polarity compared to the cyclopropane-containing analog .
- Solubility : The THF ether may enhance solubility in tetrahydrofuran or dioxane, whereas the sulfonylurea herbicide is designed for aqueous systemic uptake in plants.
Biological Activity
Methyl 3-bromo-4-((tetrahydrofuran-3-yl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a bromine atom, a methoxy group, and a tetrahydrofuran moiety. Its molecular formula is . The presence of the bromine atom enhances its electrophilic character, making it a candidate for various biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom and the tetrahydrofuran group are critical for its reactivity and binding affinity. It is hypothesized that the compound may act as an electrophile in substitution reactions, facilitating interactions with nucleophilic sites in biological molecules.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated. Its structural features suggest it could interfere with enzyme-substrate interactions through competitive or non-competitive inhibition mechanisms.
Antiviral Properties
Recent research has indicated that compounds structurally similar to this compound exhibit antiviral activity. For instance, derivatives of benzoic acid have shown efficacy against hepatitis C virus (HCV), suggesting that this compound may also possess similar properties. The structure-activity relationship (SAR) studies indicate that modifications at the bromine and ether positions significantly affect antiviral potency .
Case Studies
- Antiviral Activity : In a study focused on the synthesis of related benzoate derivatives, compounds were evaluated for their anti-HCV activity. The results indicated that certain substitutions at the R-group positions enhanced antiviral effects, with some compounds achieving EC50 values as low as 0.044 μM . This suggests that this compound could be further explored for similar activities.
- Enzyme Interaction Studies : Another study examined the interaction of various benzoate derivatives with specific enzymes involved in drug metabolism. The findings revealed that certain structural features, including halogen substitutions and ether functionalities, could modulate enzyme affinity and inhibition rates . This aligns with the expected behavior of this compound.
Comparative Analysis
| Compound Name | Antiviral Activity | Enzyme Inhibition | Structural Features |
|---|---|---|---|
| This compound | Potential | Yes | Bromine, Tetrahydrofuran |
| Methyl 4-(2-hydroxyethoxy)benzoate | Moderate | No | Hydroxyethoxy group |
| Methyl 3-bromo-4-hydroxybenzoate | High | Yes | Hydroxy group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
